2,5-Dioxopyrrolidin-1-yl methylcarbamate

Description

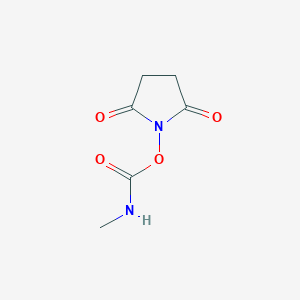

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-7-6(11)12-8-4(9)2-3-5(8)10/h2-3H2,1H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNGSPOWUCNRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402666 | |

| Record name | 1-[(Methylcarbamoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18342-66-0 | |

| Record name | 1-[(Methylcarbamoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Succinimidyl Methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the structure of 2,5-Dioxopyrrolidin-1-yl methylcarbamate?

An In-Depth Technical Guide on the Structure of 2,5-Dioxopyrrolidin-1-yl methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of this compound. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide leverages data from the closely related analog, 2,5-Dioxopyrrolidin-1-yl carbamate, to provide a comprehensive structural and physicochemical profile.

Chemical Structure and Nomenclature

This compound is a chemical compound featuring a succinimide ring linked to a methylcarbamate group. The systematic IUPAC name clarifies the connectivity of these two core components. The "2,5-Dioxopyrrolidin-1-yl" portion refers to the succinimide moiety, a five-membered ring containing two carbonyl groups at positions 2 and 5 and a nitrogen atom at position 1. This nitrogen is then attached to the "methylcarbamate" group.

The carbamate functional group has the general structure R-O-C(=O)-N(R')-R''. In this specific molecule, the succinimide acts as the 'R-O' portion (more accurately, an N-O bond from the hydroxylamine precursor to N-hydroxysuccinimide), and the methylcarbamate is formed by a methyl group (CH₃) attached to the nitrogen of the carbamate.

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,5-Dioxopyrrolidin-1-yl carbamate

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₄ | [1][2] |

| Molecular Weight | 158.11 g/mol | [1] |

| Monoisotopic Mass | 158.03275668 Da | [1][2] |

| XLogP3 | -1.3 | [1] |

| SMILES | C1CC(=O)N(C1=O)OC(=O)N | [1] |

| InChI | InChI=1S/C5H6N2O4/c6-5(10)11-7-3(8)1-2-4(7)9/h1-2H2,(H2,6,10) | [1] |

| InChIKey | IURPJDIWBPNRPJ-UHFFFAOYSA-N | [1] |

Experimental Protocols

The synthesis of related N-succinimidyl esters often involves the activation of a carboxylic acid with N-hydroxysuccinimide. A plausible synthetic route for a related compound, 2,5-dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is described below, which can serve as a template for designing a synthesis for the title compound.

Synthesis of a Related N-Succinimidyl Ester [3]

-

Reaction: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is reacted with di(N-succinimidyl) carbonate in the presence of triethylamine (Et₃N) in acetonitrile (CH₃CN).

-

Conditions: The reaction is carried out at 20 °C for 20 hours.

-

Yield: This specific synthesis yielded the product at 51%.

A hypothetical workflow for the synthesis of this compound could involve the reaction of N-hydroxysuccinimide with methyl isocyanate or a related carbamoylating agent.

Caption: Hypothetical synthesis workflow for this compound.

Potential Applications in Drug Development

N-hydroxysuccinimide (NHS) esters are widely used as amine-reactive crosslinkers and labeling reagents in bioconjugation chemistry. The succinimidyl ester group is an excellent leaving group, allowing for the facile reaction with primary and secondary amines, such as the lysine residues on proteins, to form stable amide bonds.

The "methylcarbamate" moiety could be explored for its potential to modulate the physicochemical properties of a parent molecule, such as solubility, stability, and cell permeability. It could also serve as a linker in more complex drug delivery systems or as a pharmacophore itself.

Caption: Logical relationships of the functional moieties of the title compound.

References

An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl Methylcarbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dioxopyrrolidin-1-yl methylcarbamate, also known as N-succinimidyl methylcarbamate, is a valuable chemical reagent, primarily utilized in bioconjugation and peptide synthesis. Its core functionality lies in the N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards primary amines, such as the lysine residues found in proteins. This reactivity allows for the stable covalent attachment of a methylcarbamate group to biomolecules, enabling a variety of applications in research and drug development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Chemical Properties and Characteristics

This compound is a white to off-white solid. While some of its physical properties are not extensively documented in readily available literature, its fundamental chemical characteristics are well-understood.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₄ | |

| Molecular Weight | 172.14 g/mol | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO.[1] | |

| Stability and Storage | Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. |

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general principles of N-hydroxysuccinimide (NHS) ester synthesis, a plausible synthetic route would involve the reaction of methyl isocyanate with N-hydroxysuccinimide.

Proposed Synthesis Workflow:

Figure 1: Proposed synthesis of this compound.

Experimental Protocols: Bioconjugation

The primary application of this compound is the modification of proteins and other biomolecules containing primary amines. The following is a general protocol for the conjugation of a protein with this compound.

Materials:

-

Protein to be labeled (e.g., IgG antibody)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Phosphate-buffered saline (PBS)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Bovine Serum Albumin (BSA) (optional, for stabilization)

-

Sodium azide (optional, for storage)

Protocol:

-

Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 5-20 mg/mL.[1] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS first.

-

Prepare the Reagent Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]

-

Perform the Conjugation Reaction:

-

While gently stirring or vortexing the protein solution, slowly add the dissolved this compound solution. The molar ratio of the reagent to the protein will depend on the desired degree of labeling and should be optimized for each specific application.

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.[1]

-

-

Purify the Conjugate:

-

Separate the protein conjugate from unreacted reagent and byproducts using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.[1]

-

Collect the fractions containing the labeled protein. The protein-containing fractions will typically be the first to elute.

-

-

Characterize the Conjugate (Optional): The degree of labeling can be determined using various analytical techniques, such as mass spectrometry or by co-opting a chromophoric or fluorophoric version of the carbamate for spectrophotometric analysis.

-

Store the Conjugate: Store the purified protein conjugate at 4°C. For long-term storage, it can be aliquoted and frozen at -20°C. The addition of a stabilizing protein like BSA and a bacteriostatic agent like sodium azide is recommended.

Experimental Workflow for Protein Conjugation:

Figure 2: General workflow for protein conjugation.

Applications in Research and Drug Development

The ability of this compound to modify proteins and other biomolecules makes it a versatile tool in several research areas.

Peptide and Protein Conjugation

The primary application is the creation of peptide-protein and protein-protein conjugates.[3] These conjugates are instrumental in:

-

Developing Vaccines and Drugs: By attaching haptens or other immunogenic molecules to carrier proteins.

-

Studying Biological Mechanisms: Creating tools to probe cellular processes, such as protein trafficking and localization. For instance, a peptide substrate for a specific enzyme can be conjugated to a protein that is readily internalized by cells, allowing the study of the enzyme's activity within the cellular environment.[3]

Probing Cellular Signaling Pathways

While this compound does not directly participate in signaling pathways, it is a critical tool for creating probes to study these pathways. By conjugating signaling molecules, fluorescent dyes, or affinity tags to proteins that interact with specific cellular components, researchers can investigate:

-

Receptor-Ligand Interactions: Labeling a ligand to study its binding to a cell surface receptor.

-

Enzyme Activity: Creating labeled substrates to monitor enzyme kinetics.

-

Protein Trafficking: Attaching a fluorescent probe to a protein to visualize its movement within a cell.[3]

Logical Relationship for Studying Cellular Signaling:

Figure 3: Workflow for using the reagent to study signaling.

Conclusion

This compound is a key reagent for the chemical modification of biomolecules. Its utility in creating stable bioconjugates provides researchers and drug developers with a powerful tool to investigate and manipulate biological systems. While detailed physical data and a specific synthesis protocol are not widely published, its chemical reactivity and applications in bioconjugation are well-established, making it an important compound in the fields of chemical biology and medicinal chemistry.

References

In-Depth Technical Guide to the Synthesis of 2,5-Dioxopyrrolidin-1-yl methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,5-Dioxopyrrolidin-1-yl methylcarbamate, a versatile reagent often utilized as a safer surrogate for methyl isocyanate in various chemical and pharmaceutical applications. The guide details two main synthetic approaches, providing experimental protocols, quantitative data, and pathway visualizations to aid researchers in their synthetic endeavors.

Introduction

This compound, also known as N-Succinimidyl N-methylcarbamate, is a valuable chemical intermediate. It serves as a stable and less hazardous alternative to methyl isocyanate for the introduction of a methylcarbamoyl group onto nucleophiles such as alcohols and amines, forming N-methylcarbamates and N-methylureas respectively.[1] This attribute is particularly crucial in the fields of bioconjugation, drug delivery, and peptide synthesis where controlled and safe derivatization of sensitive molecules is paramount.[2] This guide will focus on the most plausible and practical synthetic routes to this compound.

Primary Synthesis Pathway: Reaction of Methylamine with Disuccinimidyl Carbonate (DSC)

The most common and safer method for synthesizing N-succinimidyl carbamates involves the use of N,N'-disuccinimidyl carbonate (DSC). DSC acts as a carbonylating agent, reacting with primary amines to form the corresponding N-succinimidyl carbamate.[3] This method avoids the use of highly toxic and volatile reagents like phosgene or methyl isocyanate.

Reaction Scheme:

Caption: Reaction of methylamine with disuccinimidyl carbonate.

Experimental Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-disuccinimidyl carbonate (1.0 eq) in anhydrous acetonitrile (CH3CN).

-

Addition of Base: Add triethylamine (Et3N) (1.1 eq) to the solution and stir for 5 minutes.

-

Addition of Methylamine: Slowly add a solution of methylamine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or as a gas bubbled through the solution) to the reaction mixture at room temperature (20-25 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically allowed to proceed for 12-24 hours.

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated triethylammonium salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Reactants | |

| N,N'-Disuccinimidyl Carbonate | 1.0 eq |

| Methylamine | 1.0 eq |

| Triethylamine | 1.1 eq |

| Solvent | Anhydrous Acetonitrile |

| Temperature | 20-25 °C |

| Reaction Time | 12-24 hours |

| Hypothetical Yield | 50-70% |

| Purity (after chromatography) | >95% |

Alternative Synthesis Pathway: Reaction of Methyl Isocyanate with N-Hydroxysuccinimide

An alternative, though significantly more hazardous, route involves the direct reaction of methyl isocyanate (MIC) with N-hydroxysuccinimide. This pathway is conceptually straightforward but requires stringent safety precautions due to the extreme toxicity and volatility of methyl isocyanate.

Reaction Scheme:

Caption: Reaction of methyl isocyanate with N-hydroxysuccinimide.

Experimental Protocol:

WARNING: Methyl isocyanate is extremely toxic and volatile. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment and emergency procedures in place.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, a magnetic stirrer, and under a strict inert atmosphere, dissolve N-hydroxysuccinimide (1.0 eq) in a dry, aprotic solvent (e.g., anhydrous dichloromethane or acetonitrile).

-

Addition of Catalyst: Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, ~0.1 eq).

-

Addition of Methyl Isocyanate: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl isocyanate (1.0 eq) dropwise from the dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully quench any remaining methyl isocyanate by the slow addition of a small amount of methanol. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Reactants | |

| N-Hydroxysuccinimide | 1.0 eq |

| Methyl Isocyanate | 1.0 eq |

| Base (catalytic) | 0.1 eq |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-6 hours |

| Hypothetical Yield | 70-90% |

| Purity (after recrystallization) | >98% |

Comparative Summary of Synthesis Pathways

| Feature | Pathway 1: Methylamine + DSC | Pathway 2: MIC + NHS |

| Starting Materials | Methylamine, Disuccinimidyl Carbonate | Methyl Isocyanate, N-Hydroxysuccinimide |

| Reagent Hazards | Moderate | Extreme (Methyl Isocyanate is highly toxic) |

| Reaction Conditions | Room temperature, ambient pressure | 0 °C to room temperature, inert atmosphere |

| Hypothetical Yield | 50-70% | 70-90% |

| Byproducts | N-Hydroxysuccinimide, Triethylammonium salts | Minimal |

| Safety Considerations | Standard laboratory precautions | Requires specialized handling and safety protocols |

Conclusion

The synthesis of this compound can be achieved through multiple pathways. The reaction of methylamine with disuccinimidyl carbonate represents a safer and more practical approach for most laboratory settings, despite potentially lower yields. The alternative route using the highly toxic methyl isocyanate, while potentially higher yielding, necessitates stringent and specialized safety measures. The choice of synthesis pathway should be guided by the available equipment, safety infrastructure, and the scale of the reaction. For researchers in drug development and bioconjugation, the DSC-based method is the recommended approach due to its significantly improved safety profile.

References

An In-Depth Technical Guide to the Mechanism of Action of Succinimidyl Carbamate Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimidyl carbamate reagents are a class of chemical tools indispensable for the covalent modification of proteins and other biomolecules.[1][2][3][4] This guide provides a comprehensive overview of their mechanism of action, offering insights into the chemical principles that underpin their utility in bioconjugation, drug delivery, and the development of protein-based therapeutics. By understanding the kinetics, stability, and reaction parameters of these reagents, researchers can optimize their experimental designs and achieve more reliable and reproducible results.

The core of succinimidyl carbamate chemistry lies in the formation of a stable urea linkage with primary amines, such as the ε-amino group of lysine residues on the surface of proteins.[1][2] This reaction is highly efficient and proceeds under mild aqueous conditions, making it ideal for modifying sensitive biological molecules. This guide will delve into the activation of molecules to their succinimidyl carbamate derivatives, the subsequent conjugation reaction, and the competing side reactions that can influence the overall efficiency of the process.

Core Mechanism of Action

The utility of succinimidyl carbamate reagents in bioconjugation is a two-step process:

-

Activation: A molecule of interest containing a primary or secondary amine or a hydroxyl group is first activated with N,N'-disuccinimidyl carbonate (DSC). This reaction forms a highly reactive N-succinimidyl carbamate intermediate. DSC is a versatile reagent that serves as a stable and less hazardous alternative to phosgene for the formation of activated carbonates.[3][4]

-

Conjugation: The resulting succinimidyl carbamate is then introduced to a protein or another biomolecule bearing primary amines. The primary amine, typically from a lysine residue, acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This results in the formation of a stable urea bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

The reaction is most efficient in a slightly alkaline environment, typically between pH 8.0 and 9.0.[5] At this pH, the primary amine of the lysine residue is sufficiently deprotonated to be nucleophilic, while the succinimidyl carbamate remains relatively stable against hydrolysis.

Competing Reactions: Hydrolysis

The primary competing reaction in aqueous environments is the hydrolysis of the succinimidyl carbamate. This reaction results in the formation of an unstable carbamic acid, which then decomposes to release the original amine and carbon dioxide, thereby rendering the reagent inactive for conjugation. The rate of hydrolysis is pH-dependent, increasing with higher pH. Therefore, a careful balance of pH is crucial to maximize the yield of the desired bioconjugate while minimizing hydrolysis of the reagent.

Quantitative Data on Reaction Parameters

The efficiency of conjugation with succinimidyl carbamate reagents is influenced by several factors, including pH, protein concentration, and the molar ratio of the reagent to the protein. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Condition | Observation | Reference |

| Labeling Efficiency | 2.5 mg/mL IgG | ~35% | [6] |

| 1.0 mg/mL IgG | 20-30% | [6] | |

| Reaction Time | Room Temperature | Efficiently within minutes | [1][2] |

| Room Temperature | 1-4 hours for completion | ||

| pH | 8.0 - 9.0 | Optimal for conjugation | [5] |

| Reagent/Compound | pH | Half-life | Reference |

| Methomyl (Oxime Carbamate) | 4.0 | 20.76 - 22.13 days | [7][8] |

| 7.0 | 27.87 - 28.67 days | [7][8] | |

| 9.2 | 15.84 - 16.54 days | [7][8] | |

| EDC/NHS activated esters | Neutral | 10 minutes | [9] |

Experimental Protocols

The following are generalized protocols for the activation of a peptide with DSC and the subsequent conjugation to a protein. These should be optimized for specific applications.

Protocol 1: Activation of a Peptide with Disuccinimidyl Carbonate (DSC)

Materials:

-

Peptide containing a primary amine

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve the peptide in anhydrous DMF or DMSO.

-

Add a 1.5 to 2-fold molar excess of DSC to the peptide solution.

-

Add a 2 to 3-fold molar excess of TEA or DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the activated peptide can be purified by reverse-phase HPLC.

-

The purified N-succinimidyl carbamate-activated peptide should be stored in a desiccated environment to prevent hydrolysis.[1][2]

Protocol 2: Conjugation of a Succinimidyl Carbamate-Activated Molecule to a Protein

Materials:

-

Protein to be labeled (e.g., IgG) in a suitable buffer (amine-free, e.g., Phosphate-Buffered Saline, PBS)

-

Succinimidyl carbamate-activated molecule (from Protocol 1 or commercially sourced)

-

1 M Sodium Bicarbonate buffer, pH 8.3-8.5

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable buffer such as PBS.

-

Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

-

Dissolve the succinimidyl carbamate-activated molecule in a small amount of anhydrous DMF or DMSO.

-

Add the desired molar excess of the activated molecule solution to the protein solution while gently stirring. A molar ratio of 10:1 to 20:1 (reagent:protein) is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

(Optional) Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl or glycine and incubating for an additional 30 minutes.

-

Purify the protein conjugate from excess reagent and byproducts using size-exclusion chromatography, dialysis, or ultrafiltration.

-

Determine the degree of labeling by spectrophotometry or mass spectrometry.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of succinimidyl carbamate reagents.

References

- 1. Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 6. biotium.com [biotium.com]

- 7. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 8. researchgate.net [researchgate.net]

- 9. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,5-Dioxopyrrolidin-1-yl methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,5-Dioxopyrrolidin-1-yl methylcarbamate, with a focus on its solubility and stability. This information is critical for its application in bioconjugation, drug delivery, and other areas of scientific research.

Core Physical and Chemical Properties

This compound, also known as N-Succinimidyl N-methylcarbamate, is a chemical reagent commonly utilized as a substitute for the highly toxic methyl isocyanate in various synthetic procedures, particularly in the field of proteomics and drug development.[1][2][3] It serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1]

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18342-66-0 | [1] |

| Molecular Formula | C₆H₈N₂O₄ | [1] |

| Molecular Weight | 172.14 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97% | [1] |

| Synonyms | N-Succinimidyl N-methylcarbamate, MIC substitute, Methyl isocyanate substitute | [1][2] |

Solubility

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and information on related compounds provide valuable insights.

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes | Source(s) |

| Water | Slightly soluble | This is a qualitative assessment. Quantitative data is not available. | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | NHS esters are typically dissolved in anhydrous DMSO to prepare stock solutions for bioconjugation reactions. | [4] |

General Considerations for Solubility:

Due to the presence of both polar (carbamate, succinimide) and non-polar (methyl, ethyl groups) moieties, the solubility of this compound is expected to be moderate in a range of organic solvents. For practical applications such as protein labeling, it is common practice to first dissolve N-hydroxysuccinimide (NHS) esters in a water-miscible organic solvent like anhydrous DMSO before adding them to an aqueous reaction mixture.[4]

Stability

The stability of this compound is influenced by temperature, moisture, and pH. As both a carbamate and an N-hydroxysuccinimide ester, its stability profile is a composite of these two functional groups.

Thermal Stability:

-

The compound should be stored in a cool place, with a recommended storage temperature of 2-8°C.[1][3]

-

It is advisable to keep containers tightly closed in a dry and well-ventilated area.[1]

Hydrolytic Stability:

-

The compound is noted to be moisture-sensitive.[1]

-

The N-hydroxysuccinimide ester group is susceptible to hydrolysis, which is a competing reaction with the desired aminolysis (reaction with amines) in aqueous solutions.[5]

-

The rate of hydrolysis of NHS esters is significantly dependent on pH. The reaction is generally slow at acidic pH and increases as the pH becomes neutral to basic.[6] For this reason, bioconjugation reactions using NHS esters are often carried out in a pH range of 7.0-8.5 to balance the reactivity of the primary amines and the rate of hydrolysis.[6]

-

Carbamates, in general, are more stable to hydrolysis than corresponding esters.[7] However, the stability of the carbamate bond can also be influenced by pH.[8][9]

Storage Recommendations:

To ensure the integrity and reactivity of this compound, it is recommended to:

-

Store the solid material at 2-8°C under an inert atmosphere.[1]

-

Prepare solutions in anhydrous solvents like DMSO fresh for each use.[4]

Experimental Protocols

4.1. Representative Protocol for Protein Labeling

This protocol describes a general procedure for the covalent labeling of primary amines (e.g., lysine residues) on a protein using an N-hydroxysuccinimide ester like this compound.

Materials:

-

Protein to be labeled (e.g., IgG antibody)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer (pH 8.3)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL.

-

Ensure the protein solution is free from amine-containing stabilizers like Tris or glycine.

-

-

Prepare the Reagent Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature.

-

Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM solution, dissolve 0.172 mg of the reagent in 100 µL of anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution. This solution should be prepared fresh.

-

-

Labeling Reaction:

-

While gently stirring or vortexing the protein solution, add the this compound stock solution dropwise. A typical molar ratio of reagent to protein is between 9:1 and 15:1.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.

-

Apply the reaction mixture to the column to separate the labeled protein from unreacted reagent and byproducts.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the degree of labeling using appropriate analytical techniques, such as UV-Vis spectrophotometry if the label is chromophoric, or mass spectrometry.

-

(This protocol is adapted from a general procedure for labeling proteins with NHS esters)[4]

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in a typical protein labeling experiment using this compound.

Caption: Workflow for protein conjugation.

References

- 1. N-Succinimidyl N-methylcarbamate, 97% | Fisher Scientific [fishersci.ca]

- 2. N-Succinimidyl N-methylcarbamate = 97.0 N 18342-66-0 [sigmaaldrich.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. biotium.com [biotium.com]

- 5. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 9. scielo.br [scielo.br]

Spectroscopic and Synthetic Profile of 2,5-Dioxopyrrolidin-1-yl methylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for the compound 2,5-Dioxopyrrolidin-1-yl methylcarbamate (CAS No. 18342-66-0). This compound, also known as N-Succinimidyl-N-methylcarbamate, is a valuable reagent in bioconjugation and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a comprehensive experimental protocol for its synthesis.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure of the compound.

Table 1: 1H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 | Broad Singlet | 1H | NH |

| 2.76 | Singlet | 4H | CH2CH2 |

| 2.67 | Singlet | 3H | CH3 |

Table 2: 13C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 170.66 | C=O (succinimide) |

| 151.98 | C=O (carbamate) |

| 27.98 | CH3 |

| 25.47 | CH2CH2 |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

Table 3: Mass Spectrometry Data for this compound [1]

| m/z | Ion |

| 173 | [M+H]+ |

Experimental Protocols

Synthesis of this compound[1]

This protocol outlines the synthesis of the title compound from N-hydroxysuccinimide and methyl isocyanate.

Materials:

-

N-hydroxysuccinimide (5.83 g, 50.7 mmol)

-

Ethyl acetate (20 mL)

-

Triethylamine (4.76 g)

-

Methyl isocyanate (6.39 g, 0.112 mmol)

-

Ethyl acetate/ether mixed solvent (for recrystallization)

Procedure:

-

To a dry round-bottomed flask, add N-hydroxysuccinimide and ethyl acetate.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine and methyl isocyanate to the cooled mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Remove the volatile components by distillation under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/ether mixed solvent to yield N-succinimidyl-N-methylcarbamate as colorless needle-like crystals (86% yield).[1]

-

The melting point of the purified product is 148.0-149.0 °C.[1]

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Protocols

The following are general procedures for obtaining the spectroscopic data presented.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

Instrumentation: Acquire 1H and 13C NMR spectra on a 300 MHz NMR spectrometer.

-

1H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

13C NMR Parameters: Use a proton-decoupled pulse sequence with an adequate number of scans and a suitable relaxation delay.

Mass Spectrometry (FAB+):

-

Sample Preparation: Prepare a solution of the sample in a suitable matrix for Fast Atom Bombardment (FAB) mass spectrometry.

-

Instrumentation: Analyze the sample using a FAB mass spectrometer in positive ion mode.

Caption: General workflow for spectroscopic analysis.

Note on Infrared (IR) Spectroscopy: While a specific peak table is not available in the cited literature, the general IR spectrum of a succinimide derivative would be expected to show strong carbonyl (C=O) stretching bands in the region of 1700-1800 cm-1. The carbamate moiety would also exhibit a characteristic C=O stretch, typically around 1700-1730 cm-1, and N-H bending and stretching vibrations.

References

In-Depth Technical Guide: 2,5-Dioxopyrrolidin-1-yl methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,5-Dioxopyrrolidin-1-yl methylcarbamate, a chemical compound of interest to researchers in drug development and bioconjugation. While specific experimental data for this particular molecule is limited in publicly available literature, its structural classification as an N-hydroxysuccinimide (NHS) carbamate allows for a thorough understanding of its expected reactivity and applications. This guide will cover its chemical identity, inferred physicochemical properties based on related compounds, and detailed experimental protocols for its use in bioconjugation.

Chemical Identification

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is crucial for unambiguous identification in research and procurement.

| Identifier | Value |

| CAS Number | 18342-66-0[1][2][3] |

| Molecular Formula | C6H8N2O4 |

| Molecular Weight | 172.14 g/mol [3] |

Synonyms

A variety of synonyms are used in literature and by chemical suppliers to refer to this compound. Understanding these is vital for comprehensive literature searches and sourcing.

| Synonym |

| N-Succinimidyl N-methylcarbamate[3] |

| Methylcarbamic acid 2,5-dioxo-1-pyrrolidinyl ester |

| N-Methylcarbamic acid N-hydroxysuccinimide ester |

Physicochemical Properties (Inferred)

| Property | Compound | Value | Reference |

| Vapor Pressure | (2,5-dioxopyrrolidin-1-yl) N-Methyl-N-nitrosocarbaMate | 0.0027 mmHg at 25°C | [4] |

| Boiling Point | (2,5-dioxopyrrolidin-1-yl) N-Methyl-N-nitrosocarbaMate | 286.1°C at 760mmHg | [4] |

| Flash Point | (2,5-dioxopyrrolidin-1-yl) N-Methyl-N-nitrosocarbaMate | 126.8°C | [4] |

| Density | (2,5-dioxopyrrolidin-1-yl) N-Methyl-N-nitrosocarbaMate | 1.65 g/cm³ | [4] |

| LogP | (2,5-dioxopyrrolidin-1-yl) N-Methyl-N-nitrosocarbaMate | -0.26190 | [4] |

| Molecular Weight | 2,5-Dioxopyrrolidin-1-yl carbamate | 158.11 g/mol | [5] |

| XLogP3 | 2,5-Dioxopyrrolidin-1-yl carbamate | -1.3 | [5] |

Experimental Protocols

As an NHS carbamate, this compound is primarily used as a reagent for coupling ligands to primary amines on proteins, peptides, and other biomolecules.[6][7] The following protocols are generalized for NHS-ester and carbamate-mediated bioconjugation and should be optimized for specific applications.

General Synthesis of N-hydroxysuccinimide Carbamates

A general method for the synthesis of NHS carbamates involves the reaction of a primary amine-containing ligand with disuccinimidyl carbonate (DSC).

Materials:

-

Amine-containing ligand

-

Disuccinimidyl carbonate (DSC)

-

Anhydrous acetonitrile (CH3CN)

-

Triethylamine (Et3N)

Procedure:

-

Dissolve the amine-containing ligand in anhydrous acetonitrile.

-

Add an equimolar amount of disuccinimidyl carbonate (DSC) to the solution.

-

Add a slight excess of triethylamine (Et3N) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is typically removed under reduced pressure, and the product is purified by column chromatography.

Protocol for Protein Labeling with NHS Carbamates

This protocol describes the general procedure for conjugating an NHS carbamate to a protein via its lysine residues.

Materials:

-

Protein to be labeled in a suitable buffer (e.g., PBS, HEPES)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Purification column (e.g., gel filtration, dialysis cassette)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

-

Prepare the NHS Carbamate Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.

-

Reaction: Add a 5-20 fold molar excess of the dissolved NHS carbamate to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Purification: Remove the unreacted NHS carbamate and byproducts (N-hydroxysuccinimide) by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration. The choice of method depends on the scale of the reaction and the properties of the protein conjugate.

-

Characterization: Characterize the resulting conjugate using appropriate methods such as UV-Vis spectroscopy, mass spectrometry, or functional assays.

Diagrams and Workflows

Synthesis of NHS Carbamates

Caption: General synthesis of N-hydroxysuccinimide carbamates.

Protein Bioconjugation Workflow

Caption: Workflow for protein labeling with NHS carbamates.

Conclusion

This compound, as an N-hydroxysuccinimide carbamate, is a valuable reagent for the covalent modification of primary amines in biological molecules. While specific data for this compound is sparse, the well-established chemistry of NHS esters and carbamates provides a solid foundation for its application in bioconjugation, particularly in the development of antibody-drug conjugates, labeled proteins for assays, and other modified biomolecules. The provided protocols and workflows serve as a starting point for researchers to develop specific applications for this and related compounds. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of reaction conditions is recommended for achieving desired conjugation efficiencies.

References

- 1. 18342-66-0|this compound| Ambeed [ambeed.com]

- 2. 18342-66-0|this compound|BLD Pharm [bldpharm.com]

- 3. N-Succinimidyl N-methylcarbamate, 97% | Fisher Scientific [fishersci.ca]

- 4. (2,5-dioxopyrrolidin-1-yl) N-Methyl-N-nitrosocarbaMate|lookchem [lookchem.com]

- 5. 2,5-Dioxopyrrolidin-1-yl carbamate | C5H6N2O4 | CID 22061552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. n-hydroxysuccinimide-carbonates-and-carbamates-are-useful-reactive-reagents-for-coupling-ligands-to-lysines-on-proteins - Ask this paper | Bohrium [bohrium.com]

The Advent of Activated Carbamates: A Technical Guide to N-hydroxysuccinimide Carbamates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Application of N-hydroxysuccinimide Carbamates.

Introduction

In the realm of bioconjugation and chemical biology, the covalent modification of proteins and other biomolecules is a cornerstone technique. For decades, N-hydroxysuccinimide (NHS) esters have been the gold standard for targeting primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides. However, the landscape of amine-reactive chemistry is broader than NHS esters alone. This technical guide delves into the discovery, history, and core methodologies surrounding a related class of compounds: N-hydroxysuccinimide (NHS) carbamates. These reagents offer an alternative and sometimes advantageous route to the formation of stable linkages with biomolecules and have found a unique niche in applications such as the inhibition of serine hydrolases.

The story of NHS carbamates is intrinsically linked to the development of NHS esters. The pioneering work in peptide synthesis in the mid-20th century laid the groundwork for the use of activated esters to facilitate amide bond formation. The development of NHS esters in 1963 by Anderson and co-workers provided a highly versatile tool for chemists, offering the advantage of forming water-soluble byproducts under neutral reaction conditions[1]. The true expansion into NHS-activated carbamates for protein modification was significantly advanced by the use of N,N'-disuccinimidyl carbonate (DSC). First synthesized in 1979 by Ogura et al., DSC provides a convenient method for converting primary and secondary amines into their corresponding NHS carbamates[2]. A 1999 paper further solidified the utility of this approach, demonstrating the use of NHS carbonates and carbamates as effective reagents for coupling ligands to proteins[1][3]. More recently, NHS carbamates have been identified as a promising class of serine hydrolase inhibitors with minimal cross-reactivity, highlighting their potential in drug discovery and chemical biology[4].

This guide will provide a comprehensive overview of the synthesis and application of NHS carbamates, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical principles.

Data Presentation

Table 1: Synthesis Yields of Representative N-hydroxysuccinimide Carbamates

| Starting Amine | Activating Reagent | Solvent | Base | Yield (%) | Reference |

| Piperidine | DSC | Dichloromethane | N-methylmorpholine | 79 | [4] |

| 1-(4-methoxyphenyl)piperazine | DSC | Dichloromethane | N-methylmorpholine | 87 | [4] |

| Deprotected piperazine derivative | DSC | Dichloromethane | N-methylmorpholine | 61 | [4] |

| Various primary and secondary amines | Polymer-bound NHS-carbonate | Dichloromethane | - | >95 (purity) | [5] |

| Primary and hindered secondary alcohols (to form carbamates with amines) | DSC | Acetonitrile/Dichloromethane | Triethylamine | 65-89 | [3] |

Table 2: Stability of Carbamates and NHS Esters in Aqueous Solutions

| Compound Type | pH | Temperature (°C) | Half-life | Reference |

| N-monosubstituted carbamate esters | 7.4 | 37 | 4 - 40 minutes | [6][7] |

| N,N-disubstituted carbamate esters | 7.4 | 37 | Stable | [6][7] |

| Cyclohexylcarbamic acid biphenyl-3-yl ester | 9.0 | 37 | 37 ± 3 minutes | [8] |

| Cyclohexylcarbamic acid biphenyl-3-yl ester (p-methoxy substituted) | 9.0 | 37 | 78 ± 4 minutes | [8] |

| NHS esters | 7.0 | 0 | 4 - 5 hours | [1][9] |

| NHS esters | 8.0 | 4 | 1 hour | [1] |

| NHS esters | 8.6 | 4 | 10 minutes | [1][9] |

Experimental Protocols

Protocol 1: General Synthesis of N-hydroxysuccinimide Carbamates

This protocol describes a general method for the synthesis of NHS carbamates from primary or secondary amines using N,N'-disuccinimidyl carbonate (DSC)[4].

Materials:

-

N,N'-disuccinimidyl carbonate (DSC)

-

Primary or secondary amine of interest

-

N-methylmorpholine (NMM)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for flash chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve N,N'-disuccinimidyl carbonate (1.0 equivalent) in anhydrous dichloromethane.

-

To the stirring solution, add N-methylmorpholine (3.0 equivalents).

-

Add the primary or secondary amine (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Remove the solvent by passing a stream of nitrogen over the reaction mixture.

-

To the resulting residue, add ethyl acetate and mix thoroughly.

-

Filter the mixture to remove any precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure NHS carbamate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Protein Labeling with N-hydroxysuccinimide Carbamates

This protocol is adapted from established methods for protein labeling with NHS esters and is suitable for the conjugation of NHS carbamates to primary amines on proteins[10][11].

Materials:

-

Protein solution (5-20 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.0-8.5)

-

N-hydroxysuccinimide carbamate derivative of the molecule to be conjugated

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., desalting column) equilibrated with an appropriate buffer for the purified conjugate.

Procedure:

-

Prepare the protein solution in the chosen amine-free buffer. Ensure that the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete for reaction with the NHS carbamate.

-

Just prior to use, dissolve the NHS carbamate in a minimal amount of anhydrous DMF or DMSO.

-

Add the desired molar excess of the NHS carbamate solution to the stirring protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and may require empirical determination through small-scale trial reactions.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 2-12 hours. The reaction time may need to be optimized.

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS carbamate. Incubate for an additional 30 minutes.

-

Separate the protein-conjugate from unreacted NHS carbamate, the hydrolyzed byproduct, and the quenching agent using a size-exclusion chromatography column.

-

Collect the fractions containing the labeled protein. The degree of labeling can be determined using appropriate spectroscopic methods (e.g., UV-Vis spectrophotometry if the conjugated molecule has a distinct absorbance).

Visualizations

Caption: Synthesis of an N-hydroxysuccinimide carbamate.

Caption: Experimental workflow for protein labeling.

Caption: Reaction of an NHS carbamate with a primary amine.

Caption: Mechanism of serine hydrolase inhibition.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Di(N-succinimidyl) Carbonate 74124-79-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. glenresearch.com [glenresearch.com]

- 11. furthlab.xyz [furthlab.xyz]

Fundamental Reactivity of 2,5-Dioxopyrrolidin-1-yl Methylcarbamate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dioxopyrrolidin-1-yl methylcarbamate is a versatile reagent employed in bioconjugation and drug delivery systems. Its reactivity is centered around the N-hydroxysuccinimide (NHS) ester functionality, which acts as a good leaving group, facilitating the transfer of the methylcarbamoyl moiety to nucleophiles. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound with various nucleophiles, offering insights into reaction mechanisms, experimental considerations, and applications in the field of drug development. While specific kinetic data for this particular carbamate is not extensively available in the public domain, this guide draws upon the well-established principles of NHS-ester chemistry to provide a robust framework for its application.

Introduction

This compound, also known as N-succinimidyl N-methylcarbamate, is a key intermediate in the synthesis of N-methylcarbamates and serves as a stable and less hazardous alternative to methyl isocyanate.[1] Its utility is prominent in the fields of proteomics, drug delivery, and molecular biology, where it is used to modify proteins, peptides, and other biomolecules.[1] The formation of stable carbamate linkages is crucial for the development of prodrugs and bioconjugates with enhanced stability and controlled release profiles.[2] This guide will delve into the core reactivity of this compound, providing researchers with the necessary information to effectively utilize it in their work.

General Reaction Mechanism

The fundamental reactivity of this compound is analogous to that of other N-hydroxysuccinimide esters. The reaction proceeds via a nucleophilic acyl substitution at the carbonyl carbon of the carbamate group. The N-hydroxysuccinimide moiety is an excellent leaving group, which facilitates the reaction with a wide range of nucleophiles.

Caption: General reaction of this compound.

The reaction is typically carried out in a suitable organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), especially if the nucleophile is not readily soluble in aqueous solutions. For reactions with biomolecules, aqueous buffer systems are commonly used.

Reactivity with Nucleophiles

The rate and efficiency of the reaction are highly dependent on the nucleophilicity of the attacking species. A general reactivity trend with common nucleophiles is outlined below.

Primary and Secondary Amines

Primary and secondary amines are excellent nucleophiles for reacting with this compound, leading to the formation of stable N,N'-disubstituted ureas. This reaction is fundamental in bioconjugation, where the ε-amino group of lysine residues in proteins is a common target. The reaction is pH-dependent, with optimal rates typically observed at a slightly basic pH (around 8.0-9.0), where the amine is deprotonated and thus more nucleophilic.[3]

Thiols

The sulfhydryl group of cysteine residues is another important target for bioconjugation. Thiols are generally good nucleophiles and can react with NHS esters, although the reaction with the carbamate may be slower compared to acylation with a more reactive NHS-activated carboxylic acid. The resulting thiocarbamate linkage is generally stable. The reactivity of thiols is also pH-dependent, increasing with the formation of the more nucleophilic thiolate anion at higher pH.

Alcohols and Phenols

Alcohols and phenols are generally less reactive nucleophiles compared to amines and thiols. The reaction with this compound to form N-methylcarbamate esters typically requires the presence of a base to deprotonate the hydroxyl group and enhance its nucleophilicity.

Hydrolysis: A Competing Reaction

A critical consideration in aqueous reaction media is the hydrolysis of the NHS ester. The succinimidyl group can be displaced by water, leading to the formation of an unstable carbamic acid intermediate that subsequently decomposes. This hydrolysis is more pronounced at higher pH values.[4]

Caption: Hydrolysis of this compound.

Quantitative Data Summary

| Nucleophile Class | Representative Nucleophile | Expected Product | Relative Reactivity | Optimal pH |

| Primary Amines | Lysine (ε-NH₂) | N,N'-disubstituted Urea | High | 8.0 - 9.0 |

| Secondary Amines | Proline (α-NH) | N,N',N'-trisubstituted Urea | Moderate-High | 8.0 - 9.0 |

| Thiols | Cysteine (-SH) | Thiocarbamate | Moderate | 7.0 - 8.5 |

| Alcohols | Serine (-OH) | N-methylcarbamate ester | Low | > 9.0 (with base) |

| Water | H₂O | Decomposition products | pH-dependent | > 8.0 |

Note: The relative reactivity is a general guide and can be influenced by steric hindrance and electronic effects of the specific nucleophile.

Experimental Protocols

The following provides a generalized experimental protocol for the reaction of this compound with an amino acid, which can be adapted for other nucleophiles.

Materials

-

This compound

-

Amino acid (e.g., Glycine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate Buffer (pH 8.5)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Reaction Procedure

-

Preparation of Reagent Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 100 mM).

-

Preparation of Nucleophile Solution: Dissolve the amino acid in 0.1 M sodium bicarbonate buffer (pH 8.5) to a desired concentration (e.g., 10 mM).

-

Reaction Initiation: Add a molar excess (e.g., 1.5 to 5 equivalents) of the this compound stock solution to the amino acid solution with gentle stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by reverse-phase HPLC. The disappearance of the starting materials and the appearance of the product peak can be observed. The release of N-hydroxysuccinimide can also be monitored spectrophotometrically at 260 nm.[4][5]

-

Reaction Quenching: Once the reaction is complete (as determined by HPLC), it can be quenched by adding a small amount of a primary amine-containing buffer like Tris or by acidification.

-

Product Purification: The desired product can be purified from the reaction mixture using preparative HPLC.

-

Product Characterization: The identity and purity of the product should be confirmed by mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

Caption: A typical experimental workflow for reaction and analysis.

Applications in Drug Development

The ability of this compound to form stable carbamate linkages makes it a valuable tool in drug development.

-

Prodrug Synthesis: It can be used to mask polar functional groups of a drug, such as amines or hydroxyls, to improve its membrane permeability and oral bioavailability. The resulting carbamate can be designed to be cleaved in vivo to release the active drug.[2]

-

Linkers for Antibody-Drug Conjugates (ADCs): Carbamate linkages are employed in the design of linkers that connect a potent cytotoxic drug to a monoclonal antibody. The stability of the carbamate bond in circulation and its potential for controlled cleavage at the target site are critical for the efficacy and safety of ADCs.[6][7][8]

-

Bioconjugation: This reagent is used to attach various labels, such as fluorescent dyes or biotin, to proteins and other biomolecules for detection and analysis.[1] The modification of polymers with N-succinimidyl N-methylcarbamate has been explored to create thermo-responsive materials for controlled cell attachment.[9]

Conclusion

This compound is a reagent with significant potential in chemical biology and drug development. Its reactivity with a range of nucleophiles, particularly amines, allows for the efficient formation of stable carbamate and urea linkages. While a comprehensive quantitative dataset on its reactivity is yet to be established in the public literature, the principles outlined in this guide, based on the well-understood chemistry of NHS esters, provide a solid foundation for its successful application in research and development. Careful consideration of reaction conditions, particularly pH, and monitoring for potential side reactions like hydrolysis are crucial for achieving desired outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Secondary carbamate linker can facilitate the sustained release of dopamine from brain-targeted prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stallardediting.com [stallardediting.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 6. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Thermochemical Properties of 2,5-Dioxopyrrolidin-1-yl methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

General Thermochemical Considerations

2,5-Dioxopyrrolidin-1-yl methylcarbamate is comprised of a succinimide ring and a methylcarbamate group. The thermochemical properties of this molecule will be influenced by the characteristics of both functional groups.

-

Carbamates : The carbamate group is a key structural motif in many pharmaceuticals.[1] Its stability is influenced by amide resonance, with rotational barriers around the C-N bond being a significant factor.[1][2] The thermochemistry of carbamate formation and stability has been a subject of study, particularly in the context of CO2 capture and drug design.[1][3] Computational methods such as Density Functional Theory (DFT) have been employed to understand the thermochemistry of carbamate formation reactions.[3]

-

N-Substituted Succinimides : Succinimide and its N-substituted derivatives are important in various fields, including medicine.[4] The synthesis of N-substituted succinimides often involves the cyclization of succinic acid with an amine.[5][6] Theoretical studies using DFT have been conducted on succinimide and its derivatives to understand their geometric and electronic properties, which are foundational to their thermochemistry.[7]

Methodologies for Determining Thermochemical Data

The determination of thermochemical data for a compound like this compound can be approached through experimental techniques and computational chemistry.

Experimental Protocols:

A common experimental method for determining thermodynamic properties is calorimetry. For a solid organic compound, techniques like bomb calorimetry can be used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated. Differential Scanning Calorimetry (DSC) can be used to measure heat capacity and enthalpies of phase transitions. For reactions in solution, isothermal titration calorimetry (ITC) can provide information on reaction enthalpies. The determination of Gibbs free energy and entropy can be derived from measurements of equilibrium constants at different temperatures.[8]

Computational Protocols:

Computational thermochemistry offers a powerful alternative for estimating thermochemical properties, especially when experimental data is unavailable.[9] High-level quantum chemical calculations and composite methods are used to predict properties like enthalpy of formation with high accuracy.[9]

A typical computational workflow involves:

-

Structure Optimization: The 3D structure of the molecule is optimized using a computational method like DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d)).[4]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain thermal corrections.[4]

-

Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to refine the electronic energy.

-

Thermochemical Property Calculation: Standard thermodynamic properties like enthalpy, entropy, and Gibbs free energy are then calculated using the data from the frequency and high-level energy calculations.

Proposed Workflow for Characterization

For researchers seeking to determine the thermochemical properties of this compound, a combined experimental and computational approach is recommended. The following diagram illustrates a logical workflow.

Caption: A logical workflow for determining the thermochemical properties of this compound.

This guide serves as a starting point for researchers interested in the thermochemical properties of this compound. While specific data is not yet available, the outlined methodologies provide a clear path for its determination.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Upcycling poly(succinates) with amines to N-substituted succinimides over succinimide anion-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Research Areas for 2,5-Dioxopyrrolidin-1-yl Methylcarbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. The 2,5-dioxopyrrolidin-1-yl (succinimidyl) scaffold is a privileged structure in drug discovery, known to be a core component of various biologically active compounds. When coupled with a methylcarbamate moiety, a functional group recognized for its role in modulating drug-target interactions and improving pharmacokinetic properties, the resulting 2,5-Dioxopyrrolidin-1-yl methylcarbamate derivatives present a promising platform for the development of new therapeutics. This technical guide explores the potential research areas for these derivatives, drawing upon the established biological activities of related succinimide and carbamate compounds. We delve into potential therapeutic applications, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Scaffold and Rationale for Exploration

The this compound core combines two key pharmacophoric features:

-

The Succinimide Ring: This five-membered dicarboximide ring is a cornerstone of many approved drugs, particularly in the field of central nervous system (CNS) disorders. Its derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The succinimide ring can be readily functionalized, allowing for the fine-tuning of physicochemical and pharmacological properties.

-

The Carbamate Group: Carbamates are recognized as important structural motifs in medicinal chemistry. They can act as mimics of the peptide bond, are generally stable to chemical and enzymatic degradation, and can participate in hydrogen bonding with biological targets.[1] The methylcarbamate group, in particular, has been incorporated into numerous drugs to enhance their biological activity and pharmacokinetic profiles.[2]

The combination of these two moieties in this compound derivatives offers a unique opportunity to explore novel chemical space and develop compounds with potentially synergistic or unique pharmacological profiles.

Potential Therapeutic Areas and Research Directions

Based on the known activities of structurally related compounds, the following therapeutic areas represent promising avenues for the investigation of this compound derivatives:

Neurology: Anticonvulsant and Antinociceptive Agents

The succinimide core is famously present in the anti-epileptic drug ethosuximide. Research has shown that various N-substituted succinimide derivatives possess potent anticonvulsant activity.[3]

Potential Research Focus:

-

Broad-Spectrum Anticonvulsants: Derivatives could be screened for activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, to identify compounds with a broad spectrum of anticonvulsant activity.[3]

-

Neuropathic Pain: Given the overlap in the pathophysiology of epilepsy and neuropathic pain, these derivatives could be investigated for their potential as antinociceptive agents.[3]

-

Mechanism of Action: Studies could focus on elucidating the mechanism of action, which for many succinimide-based anticonvulsants involves the modulation of ion channels, such as T-type calcium channels and voltage-gated sodium channels.[4]

Quantitative Data for Analogous Succinimide Derivatives with Anticonvulsant Activity:

| Compound ID | Structure | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | Reference |

| Compound 14 | 3-CF₃ substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative | 49.6 | 67.4 | 31.3 | [3] |

| Compound 30 | (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative | 45.6 | - | 39.5 | [4] |

Oncology: Anticancer Agents

Several studies have highlighted the anticancer potential of succinimide derivatives.[5] These compounds have been shown to induce apoptosis and activate stress signaling pathways in cancer cells.[5]

Potential Research Focus:

-

Screening against Cancer Cell Lines: Derivatives can be evaluated for their cytotoxic activity against a panel of human cancer cell lines, such as leukemia (K562, MOLT-4) and cervical cancer (HeLa) cells.[5]

-

Mechanism of Apoptosis Induction: Investigating the molecular mechanisms underlying the pro-apoptotic effects, including the activation of caspase cascades and the modulation of Bcl-2 family proteins.

-

Targeting Signaling Pathways: Exploring the impact of these derivatives on key cancer-related signaling pathways, such as the MAP kinase (JNK, p38) and NF-κB pathways.[5]

Quantitative Data for Analogous Dicarboximide Derivatives with Anticancer Activity:

| Compound ID | Structure | K562 IC₅₀ (µM) | MOLT-4 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Reference |

| Compound Ic | Dicarboximide derivative | 1.5 | 2.5 | 5.0 | [5] |

| Compound II | Dicarboximide derivative | 3.0 | 4.0 | 8.0 | [5] |

Infectious Diseases: Antimicrobial Agents

The succinimide scaffold has also been explored for its antimicrobial properties.

Potential Research Focus:

-

Antibacterial and Antifungal Screening: Derivatives can be tested against a range of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the succinimide and carbamate moieties to optimize antimicrobial potency and spectrum.

Experimental Protocols

General Synthesis of N-Substituted Succinimide Derivatives

A common method for the synthesis of N-substituted succinimides involves the reaction of succinic anhydride with a primary amine, followed by cyclodehydration.[6]

Protocol:

-

Step 1: Amic Acid Formation: Dissolve succinic anhydride (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, diethyl ether, or toluene).

-

Add the desired primary amine (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

The intermediate amic acid can be isolated by filtration or evaporation of the solvent.

-

Step 2: Cyclodehydration: The amic acid is then heated (e.g., at 120°C) or treated with a dehydrating agent (e.g., acetic anhydride) to induce cyclization to the N-substituted succinimide.

-

The final product can be purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., K562, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48 hours. A vehicle control (e.g., 1% DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vivo Anticonvulsant Screening

a) Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

Protocol:

-

Animal Model: Use male Swiss mice (20-25 g).

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.).

-

Electroshock Application: At the time of peak effect of the compound, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-